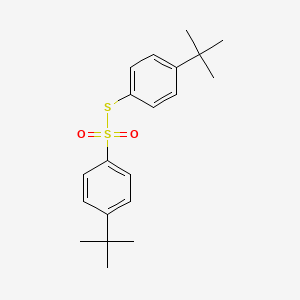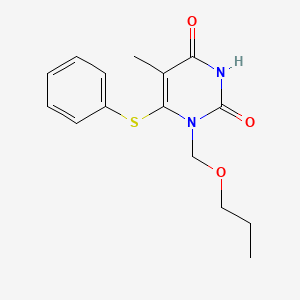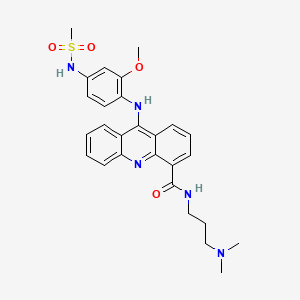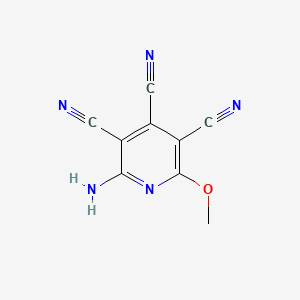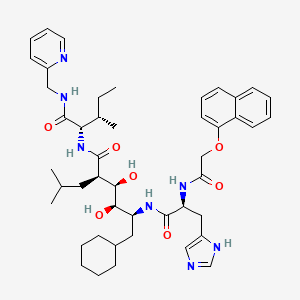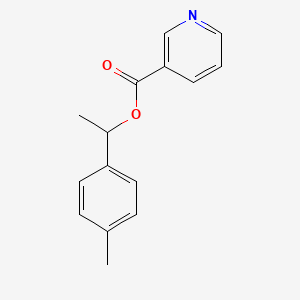
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester is an organic compound with the molecular formula C15H15NO2. It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is esterified with 1-(4-methylphenyl)ethyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 1-(4-methylphenyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the production rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 1-(4-Methylphenyl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-pyridinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): A well-known compound with similar structural features but different functional groups.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group in a different position on the pyridine ring.
Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 2-position.
Uniqueness
3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester is unique due to the presence of the 1-(4-methylphenyl)ethyl ester group, which imparts distinct chemical and physical properties. This ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
56614-95-0 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
1-(4-methylphenyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-11-5-7-13(8-6-11)12(2)18-15(17)14-4-3-9-16-10-14/h3-10,12H,1-2H3 |
InChI-Schlüssel |
VUICSPKQAQGLBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)OC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



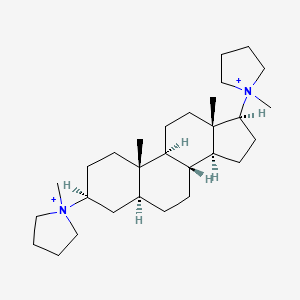
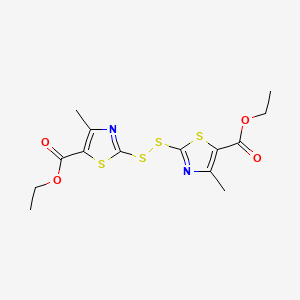
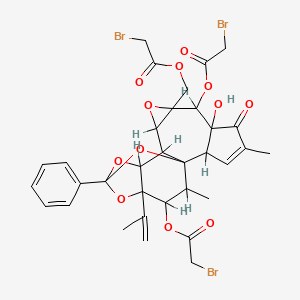
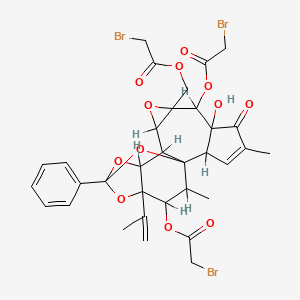
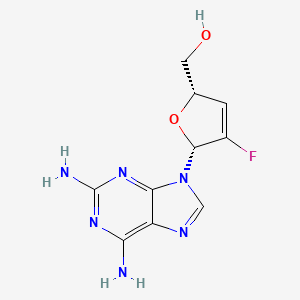
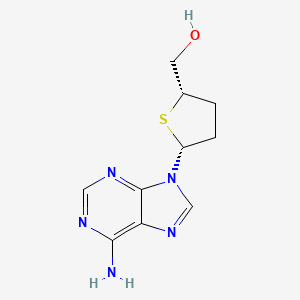
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
